molecular formula C14H15N3O B11869692 3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone CAS No. 70575-38-1

3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone

Cat. No.: B11869692
CAS No.: 70575-38-1
M. Wt: 241.29 g/mol
InChI Key: CCDHIIZKBXUFID-UHFFFAOYSA-N
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Description

3-(6-Azabicyclo(310)hex-6-yl)-2-methyl-4(3H)-quinazolinone is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Ring: The bicyclic ring can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.

    Quinazolinone Formation: The quinazolinone moiety is introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the bicyclic ring with the quinazolinone moiety under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced bicyclic structures.

Scientific Research Applications

3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Material Science: Its unique structure makes it a candidate for developing novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone
  • This compound derivatives
  • Other quinazolinone-based compounds

Uniqueness

The uniqueness of this compound lies in its bicyclic structure, which imparts specific chemical and physical properties. This makes it distinct from other quinazolinone-based compounds and valuable for various applications.

Properties

CAS No.

70575-38-1

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

3-(6-azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4-one

InChI

InChI=1S/C14H15N3O/c1-9-15-11-6-3-2-5-10(11)14(18)16(9)17-12-7-4-8-13(12)17/h2-3,5-6,12-13H,4,7-8H2,1H3

InChI Key

CCDHIIZKBXUFID-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N3C4C3CCC4

Origin of Product

United States

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